molecular formula C8H9BrN4OS B068790 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175202-84-3

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B068790
CAS No.: 175202-84-3
M. Wt: 289.15 g/mol
InChI Key: KPWNHJXAVOVBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both pyrazole and oxadiazole rings

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its effectiveness against various bacterial and fungal strains. Additionally, its anticancer properties are being explored, particularly its ability to inhibit certain cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets by forming covalent bonds, given the presence of reactive groups in its structure .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The specific pathways affected by this compound would depend on its targets.

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been shown to have anti-inflammatory, antitumor, and antimicrobial effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability may be influenced by temperature and the presence of light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with formaldehyde under acidic conditions.

    Oxadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the oxadiazole ring can undergo oxidation to form disulfides.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Disulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to its analogs, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding and increase its lipophilicity, potentially improving its cell membrane permeability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4OS/c1-4-7(9)5(2)13(12-4)3-6-10-11-8(15)14-6/h3H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWNHJXAVOVBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)O2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381185
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-84-3
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.